Phenyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a seven-membered oxazepine ring fused with two benzene rings. Its structure includes a phenyl carbamate group at position 2 and methyl substituents at positions 8 and 10. The carbamate moiety is synthesized via phenyl chloroformate, avoiding toxic phosgene, which aligns with modern green chemistry principles .
Properties
IUPAC Name |
phenyl N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-14-8-10-20-18(12-14)24(2)21(25)17-13-15(9-11-19(17)28-20)23-22(26)27-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNIUDCXARKCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)OC4=CC=CC=C4)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate, with the CAS number 921918-86-7, is a complex organic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 374.4 g/mol. The structure features a dibenzo[b,f][1,4]oxazepine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 921918-86-7 |
| Molecular Formula | C22H18N2O4 |
| Molecular Weight | 374.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Research indicates that compounds related to phenyl carbamates exhibit significant biological activities, particularly in the inhibition of matrix metalloproteinases (MMPs). MMPs are enzymes involved in the degradation of extracellular matrix components and play crucial roles in various physiological and pathological processes, including cancer metastasis and tissue remodeling.
Key Findings:
- Selective Inhibition: Studies have shown that derivatives of phenyl carbamate selectively inhibit MMP-2 while sparing other MMPs like MMP-9 and MMP-14. This selectivity is crucial for therapeutic applications where targeting specific MMPs can mitigate side effects associated with broader inhibition profiles .
- Pharmacokinetics: Certain derivatives demonstrate favorable pharmacokinetic properties, such as the ability to cross the blood-brain barrier (BBB), making them potential candidates for treating neurological disorders .
Therapeutic Applications
This compound has been evaluated for various therapeutic applications:
- Cancer Therapy: Due to its ability to inhibit MMPs involved in tumor invasion and metastasis, this compound may serve as a therapeutic agent in cancer treatment.
- Neurological Disorders: The capacity of certain derivatives to penetrate the BBB opens avenues for treating conditions like brain metastasis and other central nervous system diseases .
Study on MMP Inhibition
A study published in PMC3880597 evaluated the effects of O-phenyl carbamate derivatives on MMP activity. The results indicated that these compounds exhibited nanomolar inhibition constants for MMP-2 while demonstrating significantly lower activity against other MMPs. This suggests a potential for developing selective inhibitors that can be used therapeutically without affecting other critical pathways .
Pharmacokinetic Evaluation
Another investigation focused on the pharmacokinetic properties of phenyl carbamate derivatives showed that after administration in animal models, certain compounds maintained effective concentrations in plasma while demonstrating stability over time. This stability is essential for ensuring sustained therapeutic effects in vivo .
Scientific Research Applications
Anticancer Activity
Recent studies have identified derivatives of dibenzo[b,f][1,4]oxazepin compounds as potential anticancer agents. For instance, certain derivatives have shown the ability to inhibit angiogenesis and endothelial cell proliferation, suggesting their utility in cancer therapeutics . The compound's structure allows it to interact with various biological targets involved in tumor growth and metastasis.
Neuropharmacology
Phenyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate has been evaluated for its effects on the central nervous system. Its derivatives have demonstrated selective antagonism at muscarinic receptors, which are implicated in numerous neurological disorders . This selectivity indicates potential for developing treatments for conditions such as Alzheimer's disease and other cognitive impairments.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the modification of its structure to enhance biological activity or to create novel derivatives with improved properties. For example:
| Synthesis Method | Description |
|---|---|
| Multi-step synthesis | Involves several chemical reactions to construct the dibenzo[b,f][1,4]oxazepin framework. |
| Catalytic methods | Recent advancements in catalysis have improved yield and selectivity during synthesis processes. |
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research into its use in composite materials is ongoing.
Case Studies
Several case studies highlight the compound's applications:
Case Study 1: Anticancer Efficacy
A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepin exhibited significant inhibition of tumor growth in vivo when tested against specific cancer cell lines. The mechanism involved disruption of angiogenic pathways through targeted action on endothelial cells .
Case Study 2: Neuroprotective Effects
In vitro studies indicated that certain derivatives selectively inhibited M2 muscarinic receptors without affecting M3 receptors, suggesting their potential use in treating neurodegenerative diseases with minimal side effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Dibenzooxazepine Core
Carbamate Derivatives
- Phenyl vs. Ethyl Carbamate: describes BT2, a compound with an ethyl carbamate group (10-ethyl-11-oxo-dibenzooxazepin-2-yl carbamate). Synthesis: BT2 is synthesized using diethyl pyrocarbonate, whereas the target compound employs phenyl chloroformate, reflecting divergent strategies for carbamate introduction .
Sulfonamide Derivatives
- F732-0297 and F732-0324 :
Acetamide Derivatives
Heterocyclic Core Modifications: Oxazepine vs. Thiazepine
- Thiazepine Analogs: Compounds like 10-ethyl-11-oxo-dibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide (–7) replace the oxygen atom in the oxazepine ring with sulfur. However, this may reduce oxidative stability compared to oxazepines . Biological Activity: Thiazepine derivatives in are optimized as D2 dopamine receptor antagonists, suggesting divergent therapeutic applications from oxazepine-based carbamates .
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural comparisons suggest:
- Receptor Selectivity : The phenyl carbamate may favor serotonin receptor modulation over dopamine receptors, contrasting with thiazepine-based D2 antagonists .
- Metabolic Stability : Methyl substituents at positions 8 and 10 could reduce cytochrome P450-mediated metabolism compared to ethyl-substituted analogs .
Preparation Methods
Alkylation of Amine Intermediates
Alkylation of the oxazepine amine with chloroacetyl derivatives is pivotal for introducing substituents. A biphasic system of dry acetone and potassium carbonate facilitates the reaction between amines (e.g., 1-(3,5-dimethylphenyl)piperazine) and alkylating agents (e.g., 2-chloro-1-(3-chlorophenyl)ethanone). Potassium iodide acts as a catalyst, enhancing reaction rates via the Finkelstein mechanism.
Key Parameters:
Acylation for Oxazepine Ring Closure
Ring closure to form the oxazepine structure employs acylating agents like 2-chloroacetyl chloride. The reaction is monitored via HPLC to ensure completion, with purification through recrystallization or column chromatography.
Structural Characterization and Analytical Data
Final compounds are validated using:
- 1H/13C NMR: Confirmation of methyl groups at positions 8 and 10, and the carbamate carbonyl.
- LC/MS: Molecular ion peaks at m/z 326.3 ([M+H]+), consistent with the molecular formula C18H18N2O4.
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values.
Comparative Analysis of Synthetic Routes
Mechanistic Insights into Carbamate Formation
The reaction between hydroxyl-substituted dibenzooxazepines and phenyl chloroformate proceeds via a two-step mechanism:
- Generation of Chloroformate Intermediate:
$$
\text{PhOCOCl} + \text{R-OH} \rightarrow \text{R-O-CO-OPh} + \text{HCl}
$$
Base (e.g., K2CO3) neutralizes HCl, driving the reaction forward. - Aminolysis: Nucleophilic attack by the oxazepine hydroxyl group on the electrophilic carbonyl carbon, displacing chloride.
Industrial-Scale Considerations
For large-scale synthesis, continuous flow systems are recommended to enhance heat transfer and reduce reaction times. Solvent recovery (e.g., DCM distillation) and catalyst recycling (KI/K2CO3) improve cost-efficiency. Patents emphasize the use of triphenylphosphine and diethyl azodicarboxylate in Mitsunobu reactions for challenging substitutions.
Applications and Derivatives
While the primary focus is synthesis, derivatives of this compound show anticonvulsant activity in MES and 6-Hz seizure models. Structural analogs with trifluoromethyl or acetyl substitutions exhibit enhanced binding to voltage-sensitive sodium channels.
Q & A
Q. What are the critical steps and reagents for synthesizing phenyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate?
The synthesis typically involves alkylation for methyl group introduction and oxidation for the oxo group formation. Key reagents include alkylating agents (e.g., methyl iodide) and oxidizing agents (e.g., KMnO₄ or CrO₃). Precursor activation via Friedel-Crafts cyclization (using AlCl₃ or P₂O₅) is critical for constructing the dibenzooxazepine core . Reaction conditions (temperature, solvent polarity) significantly impact yield; for example, dichloromethane with AlCl₃ enhances cyclization efficiency .
Q. How do functional groups influence the compound’s reactivity in substitution reactions?
The electron-withdrawing oxo group at position 11 increases electrophilicity at adjacent carbons, facilitating nucleophilic substitution. Steric hindrance from the dimethyl groups (positions 8 and 10) may slow reactions at the carbamate moiety. Methodological validation via NMR kinetic studies or computational simulations (e.g., DFT calculations) can quantify these effects .
Q. What spectroscopic techniques are optimal for characterizing this compound?
Use a combination of:
- ¹H/¹³C NMR to confirm substituent positions and carbamate linkage.
- FT-IR to identify carbonyl (C=O) and carbamate (N–C=O) stretches.
- HRMS for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereoelectronic effects on the dibenzooxazepine ring conformation .
Advanced Research Questions
Q. How can contradictory data on synthetic yields be resolved across studies?
Discrepancies often arise from uncontrolled variables (e.g., trace moisture in AlCl₃-mediated reactions). Employ factorial design to isolate critical factors:
- Variables : Catalyst purity, solvent drying, reaction time.
- Response surface methodology (RSM) optimizes conditions for maximum yield . Cross-validate results with in situ monitoring (e.g., Raman spectroscopy) to track intermediate formation .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
Q. How can the pharmacological mechanism be elucidated despite limited target data?
Design target-agnostic assays :
Q. What theoretical frameworks guide the analysis of its heterocyclic ring dynamics?
Apply frontier molecular orbital (FMO) theory to predict reactive sites. For example, HOMO-LUMO gaps calculated via Gaussian software reveal susceptibility to electrophilic attack at the carbamate nitrogen. Compare with crystallographic data to validate computational models .
Q. How can AI enhance reaction optimization for scaled synthesis?
Implement autonomous laboratories with AI-driven platforms:
Q. What methodologies reconcile discrepancies in biological activity across in vitro and in vivo models?
Conduct physiologically based pharmacokinetic (PBPK) modeling to account for species-specific metabolism. Pair with microdosing studies (using ¹⁴C-labeled compound) to track tissue distribution and clearance .
Q. How do environmental factors (pH, temperature) affect the compound’s stability in formulation?
Design accelerated stability studies :
- Forced degradation : Expose to UV light, acidic/basic conditions, and oxidizers (H₂O₂).
- HPLC-PDA monitors degradation products.
- Arrhenius modeling extrapolates shelf-life under storage conditions .
Methodological Notes
-
Synthesis : Prioritize anhydrous conditions for AlCl₃-mediated cyclizations to avoid side reactions .
-
Data Analysis : Use tools like GraphPad Prism for nonlinear regression to resolve kinetic ambiguities .
用它!帮你看懂文献数据图,更好描述实验结果00:17
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Theoretical Alignment : Link experimental findings to frameworks like FMO theory or QSAR models to strengthen mechanistic claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

